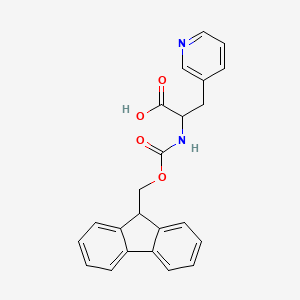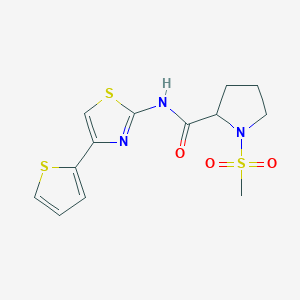
1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)pyrrolidine-2-carboxamide, commonly known as MTPTC, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazolyl-pyrrolidine derivative and has been synthesized through a multi-step process.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Chemical Synthesis and Ligand Applications : Research has developed powerful ligands for metal-catalyzed coupling reactions, demonstrating the versatility of sulfonamide derivatives in synthesizing pharmaceutically important compounds. This area of study highlights the compound's potential in facilitating complex chemical reactions, contributing to the synthesis of a wide range of chemical products (Ma et al., 2017).
Polymer Science : Studies on fluorinated polyamides containing sulfone moieties indicate the role of sulfonamide derivatives in creating materials with exceptional thermal stability, mechanical strength, and low dielectric constants. These materials have potential applications in electronics, aerospace, and other high-performance areas (Liu et al., 2013).
Antimicrobial Research : The synthesis of novel thiazole and pyridone derivatives bearing a sulfonamide moiety for antimicrobial use showcases the compound's role in developing new antibacterial and antifungal agents. This suggests its potential in addressing resistance issues in microbial infections (Darwish et al., 2014).
Metal Complexes and Carbonic Anhydrase Inhibition : The development of metal complexes containing sulfonamide derivatives has been explored for their carbonic anhydrase inhibitory properties. These complexes offer insights into designing new therapeutic agents for conditions like glaucoma and edema, highlighting the compound's relevance in medicinal chemistry (Büyükkıdan et al., 2013).
Propriétés
IUPAC Name |
1-methylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S3/c1-22(18,19)16-6-2-4-10(16)12(17)15-13-14-9(8-21-13)11-5-3-7-20-11/h3,5,7-8,10H,2,4,6H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCPSWXROICJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


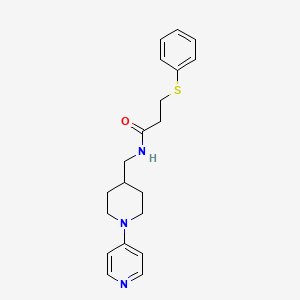
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2871689.png)
![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2871690.png)
![3-(3-chloro-4-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2871694.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2871697.png)

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2871699.png)
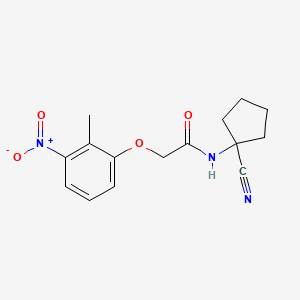
![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2871702.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)
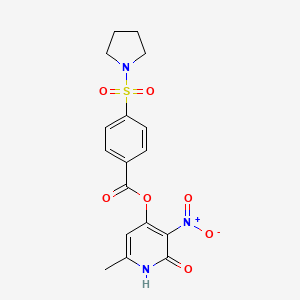
![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)
